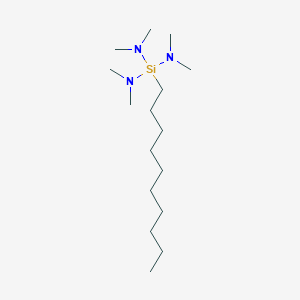

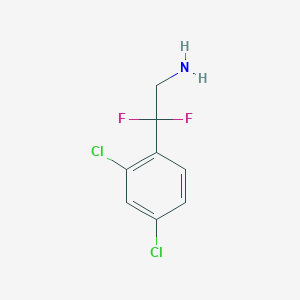

![molecular formula C7H7N3O B6590296 (3H-Imidazo[4,5-b]pyridin-6-yl)methanol CAS No. 1022158-37-7](/img/structure/B6590296.png)

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

New Synthesis Methods

Researchers have developed new synthesis methods for compounds structurally related to (3H-Imidazo[4,5-b]pyridin-6-yl)methanol, demonstrating advances in organic synthesis techniques. For example, a novel method for preparing (2-aminopyridin-4-yl)methanol, a precursor to imidazo[1,2-a]pyridine derivatives, was introduced, offering a more efficient single-step process compared to traditional multistage synthesis methods (Lifshits, Ostapchuk, & Brel, 2015).

Crystal Structure Analysis

The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol was determined, showcasing the molecule's planarity and the perpendicular orientation of the methanol group to the imidazo[1,2-a]pyridine moiety. This structure forms the basis for understanding the compound's interactions and properties (Elaatiaoui, Koudad, Saddik, Benchat, & El Ammari, 2014).

Antiproliferative Activity

Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some compounds showed significant cytotoxicity, indicating their potential as cancer therapeutics (Mullagiri et al., 2018).

Optical Properties for Materials Science

Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlighted their potential as low-cost emitters with large Stokes' shifts, suitable for applications in luminescent materials. The study outlined the synthesis, characterization, and tuning of their optical properties (Volpi et al., 2017).

Mechanistic Insights into Fluorescence

A detailed investigation into the spectral characteristics of imidazo[4,5-b]pyridine derivatives provided insights into the mechanism of protic solvent-induced dual fluorescence. This research contributes to the understanding of molecular interactions and fluorescence mechanisms (Mishra et al., 2013).

Mecanismo De Acción

Target of Action

Related compounds, such as imidazo[4,5-b]pyridine derivatives, have been found to inhibit intracellular akt activation and its downstream target (pras40) in vitro .

Mode of Action

It’s known that the tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The compound’s interaction with its targets likely involves binding to the active site, leading to changes in the target’s function .

Biochemical Pathways

Related compounds have been shown to affect the akt signaling pathway, which plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Result of Action

Related compounds have shown considerable cytotoxicity with ic50 values ranging from 054 to 3186 μM .

Propiedades

IUPAC Name |

1H-imidazo[4,5-b]pyridin-6-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-3-5-1-6-7(8-2-5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENVDBFDYHORDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717679 |

Source

|

| Record name | (1H-Imidazo[4,5-b]pyridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022158-37-7 |

Source

|

| Record name | (1H-Imidazo[4,5-b]pyridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)